ADX-10061

Beschreibung

Eigenschaften

Key on ui mechanism of action |

Activation of dopamine D1 receptor in the brain is implicated in reward-seeking behaviours and cue-induced craving, and is the fundamental mechanism by which nicotine causes addiction. Both reward (the “feel good” sensation a smoker gets from a cigarette) and cue (the habitual situations that trigger the craving to smoke) are important drivers of the desire to smoke. Blocking the D1 receptor will, it is hoped, reduce the association with the stimuli specific to reward-seeking behaviour that lead smokers who are trying to quit starting smoking again. |

|---|---|

CAS-Nummer |

128022-68-4 |

Molekularformel |

C19H20N2O4 |

Molekulargewicht |

340.4 g/mol |

IUPAC-Name |

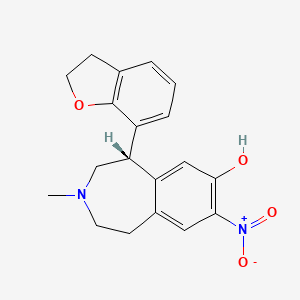

(5S)-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-8-nitro-1,2,4,5-tetrahydro-3-benzazepin-7-ol |

InChI |

InChI=1S/C19H20N2O4/c1-20-7-5-13-9-17(21(23)24)18(22)10-15(13)16(11-20)14-4-2-3-12-6-8-25-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3/t16-/m1/s1 |

InChI-Schlüssel |

XZPSYCOYKJRHKE-MRXNPFEDSA-N |

Isomerische SMILES |

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-] |

Kanonische SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol 8-nitro-7-hydroxy-3-methyl-5-(7-(2,3-dihydrobenzofuranyl))-2,3,4,5-tetrahydro-1H-3-benzazepine CEE-03-310 NNC 01-0687 NNC 687 NNC-01-0687 NNC-687 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

ADX-10061: A Technical Guide to its Dopamine D1 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADX-10061, also known as NNC-687 or CEE-03-310, is a potent and selective antagonist of the dopamine (B1211576) D1 receptor.[1] Developed initially as a potential antipsychotic for the treatment of schizophrenia, its high selectivity for the D1 receptor over other dopamine receptor subtypes and off-target sites has made it a valuable research tool for elucidating the role of the D1 receptor in various physiological and pathological processes.[1][2] This technical guide provides an in-depth overview of the dopamine D1 receptor selectivity of this compound, including its binding affinity profile, the experimental protocols used for its characterization, and a visualization of the relevant signaling pathways and experimental workflows.

Quantitative Data: Receptor Binding Affinity Profile

The selectivity of this compound is primarily defined by its high binding affinity for the dopamine D1 receptor compared to other dopamine receptor subtypes and various other neurotransmitter receptors. The following table summarizes the available quantitative data on the binding affinity of this compound, presented as inhibition constants (Ki).

| Receptor Target | Radioligand | Tissue/System | Ki (nM) | Reference |

| Dopamine D1 Receptor | [3H]SCH 23390 | Rat Striatum | 5.8 | [1] |

| Dopamine D2 Receptor | [3H]Spiperone | Rat Striatum | > 10,000 | [1] |

| Serotonin 5-HT2 Receptor | [3H]Ketanserin | Rat Cortex | 355 | [1] |

| Adenylyl Cyclase | - | Rat Striatum | 9.1 (IC50) | [1] |

Experimental Protocols

The characterization of this compound's receptor selectivity relies on established in vitro pharmacological assays. The following sections detail the likely methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In the case of this compound, competitive binding assays were likely performed to determine its Ki value at the dopamine D1 and other receptors.

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.

Materials:

-

Test Compound: this compound (NNC-687)

-

Radioligand: [3H]SCH 23390 (a selective D1 antagonist)

-

Tissue Preparation: Rat striatal membranes (a brain region with high D1 receptor density)

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

-

Non-specific Binding Control: A high concentration of a non-labeled D1 antagonist (e.g., 1 µM SCH 23390 or (+)butaclamol)

-

Instrumentation: Scintillation counter, filtration apparatus

Protocol:

-

Membrane Preparation:

-

Rat striata are dissected and homogenized in ice-cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The pellet is washed and resuspended in fresh assay buffer to a specific protein concentration.

-

-

Assay Setup:

-

A series of dilutions of this compound are prepared.

-

In assay tubes, the rat striatal membranes, a fixed concentration of [3H]SCH 23390 (typically at or below its Kd value), and varying concentrations of this compound are added.

-

Control tubes for total binding (no competitor) and non-specific binding (with excess non-labeled antagonist) are also prepared.

-

-

Incubation:

-

The assay tubes are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The filters are placed in scintillation vials with scintillation fluid.

-

The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of [3H]SCH 23390 (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: Adenylyl Cyclase Activity

Functional assays are crucial to determine whether a compound acts as an agonist or an antagonist at a receptor. For the D1 receptor, which is coupled to the Gs alpha subunit of the G protein, its activation leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP). The antagonistic effect of this compound was demonstrated by its ability to inhibit dopamine-stimulated adenylyl cyclase activity.[1]

Objective: To determine the functional antagonism of this compound at the dopamine D1 receptor by measuring its effect on dopamine-stimulated adenylyl cyclase activity.

Materials:

-

Test Compound: this compound (NNC-687)

-

Agonist: Dopamine

-

Tissue Preparation: Rat striatal membranes

-

Assay Buffer: e.g., Tris-HCl buffer containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and GTP.

-

Instrumentation: Method for quantifying cAMP (e.g., radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA)).

Protocol:

-

Membrane Preparation:

-

Similar to the radioligand binding assay, rat striatal membranes are prepared.

-

-

Assay Setup:

-

Assay tubes are prepared containing the striatal membranes, assay buffer, and varying concentrations of this compound.

-

A fixed, sub-maximal concentration of dopamine is added to stimulate adenylyl cyclase activity.

-

Control tubes include basal activity (no dopamine), dopamine-stimulated activity (no antagonist), and various concentrations of this compound.

-

-

Incubation:

-

The reaction is initiated by the addition of ATP and the tubes are incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 10-15 minutes).

-

-

Termination of Reaction:

-

The reaction is stopped, typically by heating or the addition of an acid.

-

-

cAMP Quantification:

-

The amount of cAMP produced in each tube is measured using a commercially available cAMP assay kit (e.g., RIA or ELISA).

-

-

Data Analysis:

-

The ability of this compound to inhibit the dopamine-stimulated increase in cAMP levels is determined.

-

The concentration of this compound that causes 50% inhibition of the dopamine response (IC50) is calculated by non-linear regression. This IC50 value reflects the functional potency of this compound as a D1 receptor antagonist.

-

Visualizations

Dopamine D1 Receptor Signaling Pathway

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, initiates a signaling cascade primarily through the Gs alpha subunit, leading to the production of the second messenger cyclic AMP (cAMP).

Experimental Workflow for Determining Receptor Selectivity

The process of determining the selectivity of a compound like this compound involves a series of well-defined experimental steps, from initial screening to detailed characterization.

Conclusion

This compound exhibits a high degree of selectivity for the dopamine D1 receptor, with significantly lower affinity for the D2 and 5-HT2 receptors. This selectivity, established through rigorous radioligand binding and functional assays, makes it an invaluable tool for investigating the specific roles of the D1 receptor in the central nervous system. While a complete binding profile across all dopamine receptor subtypes is not publicly available, the existing data unequivocally demonstrate its utility as a D1-selective antagonist for preclinical research.

References

ADX-10061: A Comprehensive Technical Overview of its Receptor Binding Profile and Functional Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the receptor binding affinity and functional profile of ADX-10061, a potent and selective dopamine (B1211576) D1 receptor antagonist. This document summarizes key quantitative data, outlines detailed experimental methodologies for the cited assays, and includes visualizations of relevant signaling pathways and experimental workflows.

Core Data Presentation: Receptor Binding Affinity of this compound

This compound, also known as NNC 687, demonstrates high affinity for the dopamine D1 receptor, with significantly lower affinity for the dopamine D2 and serotonin (B10506) 5-HT2 receptors. Its functional activity is further characterized by its potent inhibition of dopamine-stimulated adenylyl cyclase. The binding affinities (Ki values) are summarized in the table below.

| Receptor/Enzyme | Ki Value (nM) |

| Dopamine D1 Receptor | 5.8 |

| Dopamine D2 Receptor | > 10,000 |

| 5-HT2 Receptor | 355 |

| Adenylyl Cyclase (inhibition) | 9.1 |

Experimental Protocols

The following sections describe the likely experimental methodologies employed to determine the receptor binding affinities and functional activity of this compound, based on standard and widely accepted pharmacological assays. The specific details are based on the characterization of similar compounds and general knowledge of the field.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for dopamine D1, dopamine D2, and serotonin 5-HT2 receptors.

General Principle: Competitive radioligand binding assays are utilized to measure the ability of an unlabeled compound (this compound) to displace a specific radiolabeled ligand from its receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

1. Dopamine D1 Receptor Binding Assay:

-

Tissue Preparation: Membranes are prepared from a brain region rich in D1 receptors, such as the rat striatum. The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Radioligand: [3H]SCH 23390, a selective D1 receptor antagonist, is typically used at a concentration near its Kd value.

-

Assay Procedure:

-

Incubate the prepared membranes with various concentrations of this compound and a fixed concentration of [3H]SCH 23390.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled D1 antagonist (e.g., unlabeled SCH 23390 or butaclamol).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is calculated using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Dopamine D2 Receptor Binding Assay:

-

Tissue Preparation: Similar to the D1 assay, membranes are prepared from a D2-rich brain region like the rat striatum.

-

Radioligand: [3H]Spiperone, a potent D2 receptor antagonist, is commonly used.

-

Assay Procedure: The procedure is analogous to the D1 binding assay, with the substitution of [3H]Spiperone as the radioligand and a D2-selective antagonist (e.g., unlabeled haloperidol (B65202) or sulpiride) to define non-specific binding.

3. 5-HT2 Receptor Binding Assay:

-

Tissue Preparation: Membranes are typically prepared from the rat cerebral cortex, a region with a high density of 5-HT2 receptors.

-

Radioligand: [3H]Ketanserin, a selective 5-HT2 receptor antagonist, is the standard radioligand.

-

Assay Procedure: The experimental protocol follows the same principles as the dopamine receptor binding assays, with [3H]Ketanserin as the radioligand and a 5-HT2-selective antagonist (e.g., unlabeled ketanserin (B1673593) or mianserin) for determining non-specific binding.

Dopamine-Stimulated Adenylyl Cyclase Activity Assay

Objective: To determine the functional antagonist activity of this compound at the D1 receptor by measuring its ability to inhibit dopamine-stimulated cyclic AMP (cAMP) production.

Principle: Dopamine D1 receptors are Gs-coupled, and their activation stimulates the enzyme adenylyl cyclase to produce the second messenger cAMP. An antagonist will block this stimulation.

Methodology:

-

Tissue Preparation: Fresh or frozen rat striatal tissue is homogenized in a suitable buffer.

-

Assay Procedure:

-

The striatal homogenate is pre-incubated with varying concentrations of this compound.

-

Dopamine is then added to stimulate adenylyl cyclase activity.

-

The reaction is initiated by the addition of ATP (the substrate for adenylyl cyclase) and incubated at 37°C.

-

The reaction is terminated, and the amount of cAMP produced is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or chromatographic techniques.

-

-

Data Analysis: The concentration of this compound that causes a 50% inhibition of the maximal dopamine-stimulated cAMP production is determined as the IC50 value, which is then used to calculate the Ki value for its functional antagonism.

Visualizations

Dopamine D1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D1 receptor and the antagonistic action of this compound.

Caption: Dopamine D1 receptor signaling and the antagonistic action of this compound.

Generalized Experimental Workflow for Radioligand Binding Assay

This diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the Ki value of a test compound.

Caption: Generalized workflow for a competitive radioligand binding assay.

ADX-10061: A Technical Guide to a Selective Dopamine D1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of ADX-10061, a selective dopamine (B1211576) D1 receptor antagonist. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Chemical Structure and Properties

This compound, also known as NNC 01-0687 or CEE-03-310, is a benzazepine derivative. Its chemical structure is characterized by a tricyclic core.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (5S)-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-8-nitro-1,2,4,5-tetrahydro-3-benzazepin-7-ol[1] |

| CAS Number | 128022-68-4 |

| Synonyms | NNC 01-0687, CEE 03-310, NNC 687 |

| SMILES | CN1CCC2=CC(=C(C=C2--INVALID-LINK--C3=CC=CC4=C3OCC4)O)--INVALID-LINK--[O-][1] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₉H₂₀N₂O₄ |

| Molecular Weight | 340.37 g/mol |

| Appearance | (Not specified in available literature) |

| Solubility | (Not specified in available literature) |

Pharmacological Profile

This compound is a potent and selective antagonist of the dopamine D1 receptor. Its binding affinity for various receptors has been determined through radioligand binding assays.

Receptor Binding Affinity (Ki)

| Receptor/Target | Ki (nM) |

| Dopamine D1 Receptor | 5.8 |

| Adenylyl Cyclase | 9.1 |

| 5-HT2 Receptor | 355 |

| Dopamine D2 Receptor | > 10,000 |

Data sourced from MedChemExpress product information.

The high selectivity of this compound for the D1 receptor over the D2 receptor and other receptors makes it a valuable tool for investigating the specific roles of the D1 receptor in various physiological and pathological processes.

Experimental Protocols

The determination of the binding affinity (Ki) of this compound is a critical experiment. Below is a detailed, representative protocol for a competitive radioligand binding assay, a standard method for determining the Ki of an unlabeled compound.

Competitive Radioligand Binding Assay for Dopamine D1 Receptor

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for the dopamine D1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Radioligand: [³H]SCH-23390 (a selective D1 antagonist)

-

Receptor Source: Membranes prepared from cells or tissues expressing the dopamine D1 receptor (e.g., HEK293 cells stably expressing the human D1 receptor, or rat striatal tissue).

-

Test Compound: this compound at a range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Non-specific Binding Control: A high concentration of a known D1 antagonist (e.g., 1 µM SCH-23390 or Butaclamol).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

96-well plates.

-

Cell harvester.

-

Scintillation counter.

Methodology:

-

Membrane Preparation:

-

Homogenize the receptor source tissue or cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Radioligand + Assay Buffer + Membranes.

-

Non-specific Binding: Radioligand + Non-specific Binding Control + Membranes.

-

Competitive Binding: Radioligand + Test Compound (at various concentrations) + Membranes.

-

-

Add the assay components to the wells in a defined order, typically starting with the buffer, followed by the test compound or non-specific control, then the radioligand, and finally the membrane preparation to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[1]

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

-

Measure the radioactivity on each filter using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

-

-

Data Analysis:

-

Specific Binding: Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Ki Calculation: Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway

This compound, as a D1 receptor antagonist, blocks the downstream signaling cascade initiated by the binding of dopamine. The canonical D1 receptor signaling pathway is primarily mediated by the Gαs/olf G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3][4] This, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 (DARPP-32) and various transcription factors like cAMP response element-binding protein (CREB).[2]

Experimental Workflow for Ki Determination

The following diagram illustrates the logical flow of the competitive radioligand binding assay described in the experimental protocols section.

Conclusion

This compound is a well-characterized, potent, and selective dopamine D1 receptor antagonist. Its specific pharmacological profile makes it an invaluable research tool for elucidating the complex roles of the D1 receptor in the central nervous system and other tissues. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers utilizing this compound in their studies.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

ADX-10061: A Technical Guide for Studying Dopamine Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADX-10061, also known as NNC 01-0687, is a potent and selective dopamine (B1211576) D1 receptor antagonist.[1] As a member of the benzazepine class of compounds, it has been a valuable tool in preclinical research to investigate the role of the dopamine D1 receptor in various physiological and pathological processes.[2] Although its clinical development for indications such as schizophrenia, smoking cessation, and sleep disorders was discontinued (B1498344) due to a lack of efficacy in Phase II trials, this compound remains a relevant compound for in vitro and in vivo studies aimed at elucidating the complexities of dopamine D1 receptor signaling.[1][3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking the dopamine D1 receptor.[3] The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand dopamine, primarily couples to the Gαs/olf subunit. This initiates a signaling cascade that plays a crucial role in reward, motivation, and motor control.[4][5] By antagonizing the D1 receptor, this compound inhibits these downstream signaling events. The activation of the D1 receptor is implicated in reward-seeking behaviors and cue-induced cravings, which are fundamental mechanisms in addiction.[4][5] It is hypothesized that by blocking the D1 receptor, this compound can reduce the rewarding effects of addictive substances and the craving associated with environmental cues.

Pharmacological Data

The following table summarizes the available quantitative data for this compound, providing key metrics for its receptor binding affinity.

| Parameter | Value | Receptor/Target | Species | Reference |

| Ki | 5.8 nM | Dopamine D1 Receptor | Not Specified | [1] |

| Ki | > 10,000 nM | Dopamine D2 Receptor | Not Specified | [1] |

| Ki | 355 nM | 5-HT2 Receptor | Not Specified | [1] |

| Ki | 9.1 nM | Adenylyl Cyclase | Not Specified | [1] |

Dopamine D1 Receptor Signaling Pathways

The following diagrams illustrate the canonical and alternative signaling pathways associated with the dopamine D1 receptor, which are inhibited by this compound.

Experimental Protocols

The following are representative protocols for studying the effects of this compound. These are generalized methods and may require optimization for specific experimental conditions.

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of this compound for the dopamine D1 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human dopamine D1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-SCH23390 (a D1-selective antagonist).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Non-specific binding control: Dopamine (e.g., 10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of the desired concentration of this compound or vehicle.

-

50 µL of [³H]-SCH23390 at a concentration close to its Kd.

-

100 µL of cell membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Harvest the contents of each well onto glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation Assay

This protocol measures the ability of this compound to inhibit dopamine-induced cyclic AMP (cAMP) production.

Materials:

-

HEK293 cells stably expressing the human dopamine D1 receptor.

-

Dopamine solution.

-

This compound stock solution.

-

Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

96-well cell culture plates.

Procedure:

-

Seed the D1-expressing HEK293 cells in a 96-well plate and grow to confluency.

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle in stimulation buffer for 15-30 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of dopamine (e.g., EC80) for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Generate a dose-response curve for this compound and determine its IC50 value.

Conclusion

This compound is a well-characterized, selective dopamine D1 receptor antagonist that serves as a valuable research tool. Despite its discontinuation in clinical development, its utility in preclinical settings for probing the dopamine D1 receptor system remains significant. The information and protocols provided in this guide are intended to facilitate the design and execution of experiments aimed at further understanding the role of dopamine signaling in health and disease. Researchers should, however, always consult the primary literature and optimize protocols for their specific experimental systems.

References

- 1. Lack of effect of the dopamine D1 antagonist, NNC 01-0687, on unstimulated and stimulated release of anterior pituitary… [ouci.dntb.gov.ua]

- 2. How antipsychotics work—From receptors to reality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. coumaran, 496-16-2 [thegoodscentscompany.com]

- 4. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Action of Antipsychotic Drugs of Different Classes, Refractoriness to Therapeutic Effects of Classical Neuroleptics, and Individual Variation in Sensitivity to their Actions: PART I - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of D1 Receptor Antagonism in Mitigating Addiction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of dopamine (B1211576) D1 receptor antagonism in preclinical addiction models. The dopamine system, particularly the D1 receptor, is a cornerstone of the brain's reward circuitry, making it a pivotal target for understanding and developing therapeutics for substance use disorders. This document synthesizes key findings on the effects of D1 receptor antagonists on drug self-administration, conditioned place preference, and reinstatement of drug-seeking behaviors. It includes detailed experimental protocols, quantitative data from seminal studies, and visualizations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of this critical area of research.

The Dopamine D1 Receptor in Reward and Addiction

The dopamine D1 receptor, a G-protein coupled receptor predominantly coupled to Gs/olf, plays a crucial role in mediating the reinforcing effects of drugs of abuse.[1] Activation of D1 receptors in key brain regions, such as the nucleus accumbens, is associated with increased adenylyl cyclase activity, leading to a cascade of downstream signaling events that promote reward learning and motivation.[2][3] Blockade of these receptors has been shown to attenuate the rewarding properties of various addictive substances, making D1 receptor antagonists a promising class of compounds for addiction pharmacotherapy.[4]

Quantitative Effects of D1 Receptor Antagonists in Addiction Models

The efficacy of D1 receptor antagonists in reducing addiction-related behaviors has been quantified in various preclinical models. The following tables summarize key findings from studies investigating the effects of the selective D1 receptor antagonist SCH-23390 on cocaine and nicotine (B1678760) addiction models.

Table 1: Effects of SCH-23390 on Cocaine Self-Administration

| Animal Model | Drug Dose (Cocaine) | Antagonist Dose (SCH-23390) | Reinforcement Schedule | Key Findings | Reference |

| Rat | 0.25 mg (i.v.) | 0-4.0 µg (intracerebral) | FR-5, TO-20s | Dose-dependent increase in the rate of cocaine self-administration, suggesting partial attenuation of cocaine's effects. | [5] |

| Rat | Not specified | 5, 10, 20 µg/kg | FR-5 | Dose-dependent increase in cocaine intake. | [1] |

| Mouse | 1.0 mg/kg/injection | 0.18 mg/kg | Not specified | Significantly increased rates of cocaine self-administration. | [6] |

| Mouse | 0.32 mg/kg/injection | 0.18 mg/kg | Not specified | Significantly decreased rates of self-administration. | [6] |

| Rat | 0.125-1.00 mg/kg/injection | 0.01 mg/kg (s.c.) | Progressive Ratio (PR) | Decreased breaking point values for cocaine, indicating reduced reinforcing efficacy. | [7] |

Table 2: Effects of SCH-23390 on Nicotine Self-Administration

| Animal Model | Drug Dose (Nicotine) | Antagonist Dose (SCH-23390) | Access Schedule | Key Findings | Reference |

| Rat | 0.03 mg/kg/infusion | 0.03 mg/kg | Long Access (23h) | Decreased nicotine self-administration during the first hour of the session. | [8] |

| Rat | Not specified | 0.01 and 0.03 mg/kg | Short Access | Decreased active lever responses and nicotine intake. | [8] |

| Rat | 0.06 mg/kg/infusion | 0.03 mg/kg | Not specified | Significant decrease in nicotine intake 15 minutes post-treatment. | [9] |

| Rat | Not specified | Not specified | Not specified | Co-administration with chronic nicotine significantly reduced nicotine self-administration. | [10] |

| Rat | Not specified | 0.003, 0.01, 0.03 mg/kg | Not specified | Decreased operant responding for nicotine 15 minutes after treatment. | [11][12][13] |

Signaling Pathways of the D1 Receptor

The canonical signaling pathway for the D1 receptor involves its coupling to the Gs/olf G-protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including DARPP-32, a key regulator of neuronal excitability.[14][15][16]

Furthermore, D1 receptors can form heteromers with D2 receptors, leading to a distinct signaling cascade.[3][17][18][19][20][21] This D1-D2 receptor heteromer couples to the Gq G-protein, activating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[2]

Experimental Protocols in Addiction Research

Standardized and well-defined experimental protocols are essential for the reliable assessment of the effects of D1 receptor antagonists in addiction models. The following sections provide detailed methodologies for three commonly used behavioral paradigms.

Intravenous Drug Self-Administration in Rodents

This model assesses the reinforcing properties of a drug by measuring the extent to which an animal will perform a specific action (e.g., lever press) to receive a drug infusion.[22][23][24][25][26]

Methodology:

-

Animal Preparation: Adult male or female rats are individually housed and maintained on a reverse light-dark cycle.

-

Catheter Implantation: A chronic indwelling catheter is surgically implanted into the jugular vein under anesthesia. The catheter is passed subcutaneously to the mid-scapular region and externalized. Animals are allowed to recover for at least 5-7 days post-surgery.

-

Apparatus: Standard operant conditioning chambers are equipped with two levers, a stimulus light above the active lever, and an infusion pump connected to the animal's catheter via a tether and swivel system.

-

Acquisition: Animals are placed in the operant chambers for daily sessions (e.g., 2 hours). A press on the active lever results in an intravenous infusion of the drug (e.g., cocaine, 0.25 mg/infusion) and the presentation of a conditioned stimulus (e.g., light and/or tone). Presses on the inactive lever are recorded but have no programmed consequences.

-

Maintenance: Once a stable baseline of self-administration is established, the effects of a D1 receptor antagonist (e.g., SCH-23390) can be assessed. The antagonist is typically administered systemically (e.g., intraperitoneally or subcutaneously) prior to the self-administration session.

-

Data Analysis: The primary dependent variables are the number of infusions earned and the number of active and inactive lever presses. A decrease in drug intake following antagonist administration suggests a reduction in the reinforcing efficacy of the drug.

Conditioned Place Preference (CPP)

The CPP paradigm is used to measure the motivational effects of a drug by assessing an animal's preference for an environment that has been previously paired with the drug.[27][28][29][30][31]

Methodology:

-

Apparatus: A three-chamber apparatus is typically used, consisting of two larger conditioning chambers with distinct visual and tactile cues, separated by a smaller, neutral central chamber.

-

Pre-Conditioning (Baseline Preference): On day 1, animals are placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes). The time spent in each of the two larger chambers is recorded to determine any initial preference.

-

Conditioning: This phase typically occurs over several days (e.g., 4-8 days). On drug conditioning days, animals are administered the drug of interest (e.g., cocaine, 10 mg/kg, i.p.) and immediately confined to one of the conditioning chambers for a set duration (e.g., 30 minutes). On alternate days, animals receive a vehicle injection (e.g., saline) and are confined to the opposite chamber. The drug-paired chamber is counterbalanced across animals.

-

Post-Conditioning (Preference Test): On the test day, animals are placed in the central chamber in a drug-free state and allowed to freely explore the entire apparatus, as in the pre-conditioning phase. The time spent in each chamber is recorded.

-

Data Analysis: A conditioned place preference is demonstrated if the animals spend significantly more time in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning test. The effect of a D1 antagonist can be assessed by administering it prior to the drug during the conditioning phase.

Reinstatement of Drug-Seeking

The reinstatement model is used to study relapse to drug use. After an animal has learned to self-administer a drug, the behavior is extinguished. Subsequently, drug-seeking behavior can be reinstated by exposure to the drug itself (drug-primed reinstatement), drug-associated cues (cue-induced reinstatement), or stress (stress-induced reinstatement).[32][33][34][35][36]

Methodology:

-

Acquisition and Maintenance: Animals are trained to self-administer a drug as described in the intravenous self-administration protocol.

-

Extinction: Following stable self-administration, extinction sessions are conducted. During these sessions, active lever presses no longer result in drug infusion or the presentation of the conditioned stimulus. Extinction continues until responding on the active lever is significantly reduced (e.g., to less than 20% of the maintenance baseline).

-

Reinstatement Test: Once the extinction criterion is met, a reinstatement test is performed.

-

Drug-Primed Reinstatement: The animal receives a non-contingent injection of the training drug at a sub-reinforcing dose.

-

Cue-Induced Reinstatement: The conditioned stimuli (e.g., light and tone) are presented contingent on an active lever press, but no drug is delivered.

-

Stress-Induced Reinstatement: The animal is exposed to a stressor (e.g., intermittent footshock) prior to the test session.

-

-

Data Analysis: Reinstatement is defined as a significant increase in responding on the active lever compared to the extinction baseline. The effect of a D1 antagonist is assessed by administering it before the reinstatement trigger.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the critical role of the dopamine D1 receptor in mediating the reinforcing and motivational aspects of drugs of abuse. Antagonism of the D1 receptor consistently attenuates drug-taking and drug-seeking behaviors across various preclinical models, highlighting its potential as a therapeutic target for addiction. However, the translation of these findings to clinical applications has been challenging. The D1 receptor antagonist ecopipam (B1671091) has shown some promise in clinical trials for Tourette Syndrome, a condition with overlapping neurocircuitry with addiction, but its development for substance use disorders is still in early stages.[37][38][39][40][41] Future research should focus on developing D1 receptor antagonists with improved pharmacokinetic and pharmacodynamic profiles, and on exploring their efficacy in combination with other pharmacological or behavioral therapies. A deeper understanding of the nuanced role of D1 receptor signaling, including the function of D1-D2 heteromers, will be crucial in designing more effective and targeted treatments for the complex disease of addiction.

References

- 1. The D1 dopamine receptor antagonist SCH 23390 increases cocaine self-administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine D1-like receptors and reward-related incentive learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the dopamine D-1 antagonist SCH 23390 microinjected into the accumbens, amygdala or striatum on cocaine self-administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. Dopamine D(1) antagonist SCH23390 attenuates self-administration of both cocaine and fentanyl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine D1-like receptor activation decreases nicotine intake in rats with short or long access to nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Persistent Attenuation of Nicotine Self-Administration in Rats by Co-administration of Chronic Nicotine Infusion with the Dopamine D1 Receptor Antagonist SCH-23390 or the Serotonin 5-HT2C Agonist Lorcaserin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and femal… [ouci.dntb.gov.ua]

- 14. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 15. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Dopamine D₁-D₂ receptor heteromer regulates signaling cascades involved in addiction: potential relevance to adolescent drug susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. D1–D2 dopamine receptor heteromer - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Drug Self-Administration as a Model to Study the Reward System | Springer Nature Experiments [experiments.springernature.com]

- 23. An operant social self-administration and choice model in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. instechlabs.com [instechlabs.com]

- 25. biorxiv.org [biorxiv.org]

- 26. Self-administration - Wikipedia [en.wikipedia.org]

- 27. Conditioned place preference - Wikipedia [en.wikipedia.org]

- 28. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Examining Cocaine Conditioning Place Preference in Mice [bio-protocol.org]

- 30. Examining Cocaine Conditioning Place Preference in Mice [en.bio-protocol.org]

- 31. scribd.com [scribd.com]

- 32. Video: A Procedure for Studying the Footshock-Induced Reinstatement of Cocaine Seeking in Laboratory Rats [jove.com]

- 33. Analysis of opioid-seeking reinstatement in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. A Procedure for Studying the Footshock-Induced Reinstatement of Cocaine Seeking in Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 35. m.youtube.com [m.youtube.com]

- 36. Stress-Induced Reinstatement of Drug Seeking: 20 Years of Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 37. psychiatrictimes.com [psychiatrictimes.com]

- 38. emalexbiosciences.com [emalexbiosciences.com]

- 39. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]

- 40. neurologylive.com [neurologylive.com]

- 41. tourette.org [tourette.org]

Investigating the Cognitive Effects of ADX-10061: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADX-10061, a selective dopamine (B1211576) D1 receptor antagonist, was investigated for several therapeutic indications before its development was discontinued (B1498344). While specific data on the cognitive effects of this compound are not publicly available, its mechanism of action allows for a thorough investigation of its potential cognitive implications based on the well-established role of the dopamine D1 receptor in cognitive function. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and the anticipated cognitive consequences of D1 receptor antagonism. The document summarizes the development history of the compound, details the signaling pathway of the D1 receptor, and presents hypothetical experimental protocols for assessing the cognitive effects of such a compound. This whitepaper aims to serve as a valuable resource for researchers and professionals in the field of drug development and neuroscience.

Introduction to this compound

This compound (also known as NNC 01-0687) is a selective antagonist of the dopamine D1 receptor.[1] Developed by Addex Pharmaceuticals, it was investigated for the treatment of schizophrenia, sleep disorders, substance abuse, and smoking cessation.[1][2][3] However, the development of this compound was discontinued in 2007.[2] A key factor in this decision was the outcome of a Phase IIa clinical trial for smoking cessation, in which this compound failed to demonstrate a statistically significant treatment effect compared to placebo.[4]

Mechanism of Action: The Dopamine D1 Receptor

This compound functions as a competitive antagonist at the dopamine D1 receptor.[3][4] The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, stimulates the adenylyl cyclase signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is crucial for various physiological processes, including motor control, reward, and, notably, cognitive functions.

The prefrontal cortex (PFC), a brain region critical for higher-order cognitive processes, has a high abundance of D1 receptors.[2] The modulation of dopamine signaling in the PFC is essential for working memory, attention, and executive function.

Inferred Cognitive Effects of this compound

While direct studies on the cognitive effects of this compound are not available in the public domain, its mechanism as a D1 receptor antagonist allows for strong inferences about its likely cognitive impact. Research has consistently shown that antagonism of the D1 receptor can lead to cognitive deficits, particularly in the domain of working memory.[2] Conversely, D1 receptor agonists are being explored as potential therapeutic agents to enhance cognitive function.

The following table summarizes the generally accepted effects of dopamine D1 receptor modulation on cognition, which can be extrapolated to infer the potential effects of this compound.

| Cognitive Domain | Effect of D1 Receptor Agonism | Inferred Effect of D1 Receptor Antagonism (e.g., this compound) |

| Working Memory | Enhancement | Impairment |

| Cognitive Flexibility | Improvement | Reduction |

| Attention | Enhancement | Deficits |

| Learning and Memory | Facilitation | Impairment |

Experimental Protocols for Assessing Cognitive Effects

Given the discontinuation of this compound's development, specific experimental protocols for its cognitive assessment are not publicly available. However, a standard preclinical investigation into the cognitive effects of a D1 receptor antagonist would typically involve a battery of behavioral tests in animal models.

4.1. Animal Models

-

Rodents (Rats, Mice): Commonly used for initial cognitive screening.

-

Non-Human Primates: Utilized for more complex cognitive tasks that have higher translational relevance to humans.

4.2. Behavioral Assays for Cognitive Function

-

Working Memory:

-

Delayed Non-Match to Sample (DNMS) Task: A test of short-term visual memory where the subject must select the novel object after a delay.

-

Morris Water Maze (Reversal Learning): Assesses spatial learning and memory flexibility by changing the location of a hidden platform.

-

T-Maze or Y-Maze (Spontaneous Alternation): Measures spatial working memory based on the animal's natural tendency to explore novel arms of the maze.

-

-

Attention:

-

Five-Choice Serial Reaction Time Task (5-CSRTT): Evaluates sustained and selective attention by requiring the subject to detect a brief visual stimulus in one of five locations.

-

-

Executive Function:

-

Set-Shifting Tasks: Assesses cognitive flexibility by requiring the animal to switch between different discrimination rules.

-

4.3. Experimental Procedure

-

Acclimation: Animals are habituated to the testing environment and handling procedures.

-

Baseline Training: Subjects are trained on the cognitive tasks to establish a stable performance baseline.

-

Drug Administration: this compound (or other D1 antagonist) and a vehicle control are administered systemically (e.g., intraperitoneal injection) or directly into specific brain regions (e.g., prefrontal cortex) via cannulation.

-

Cognitive Testing: Following a predetermined pretreatment interval, animals are tested on the cognitive tasks.

-

Data Analysis: Performance metrics (e.g., accuracy, reaction time, latency) are compared between the drug-treated and control groups using appropriate statistical methods (e.g., ANOVA, t-tests).

Visualizing the Dopamine D1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D1 receptor.

Dopamine D1 Receptor Signaling Cascade.

Hypothetical Experimental Workflow

The diagram below outlines a typical workflow for a preclinical investigation into the cognitive effects of a D1 receptor antagonist like this compound.

Preclinical Cognitive Assessment Workflow.

Conclusion

While this compound did not proceed to market, its history and mechanism of action provide valuable insights for the field of drug development. The clear role of the dopamine D1 receptor in cognition underscores the importance of carefully evaluating the cognitive side-effect profile of any centrally acting drug that modulates this system. Although direct data on this compound's cognitive effects are absent, the principles of D1 receptor pharmacology strongly suggest that its administration would be associated with impairments in working memory and other executive functions. Future research on D1 receptor modulators should include comprehensive cognitive assessments as a key component of both preclinical and clinical development programs.

References

- 1. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The relationship between dopamine receptor D1 and cognitive performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Dopamine Therapeutics for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combined inhibition of dopamine D1/D2 receptors induces cognitive and emotional dysfunction through oxidative stress and dopaminergic neuron damage - PMC [pmc.ncbi.nlm.nih.gov]

ADX-10061: A Technical Guide for its Application as a Dopamine D1 Receptor Antagonist in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADX-10061, also known as NNC 687 and CEE 03-310, is a potent and selective antagonist of the dopamine (B1211576) D1 receptor.[1] Although its clinical development for indications such as smoking cessation, sleep disorders, and schizophrenia was discontinued (B1498344) due to lack of efficacy, its well-defined pharmacological profile makes it a valuable tool for preclinical neuroscience research.[2][3] This technical guide provides a comprehensive overview of this compound, including its pharmacological data, mechanism of action, and detailed experimental protocols to facilitate its use as a research tool for investigating the role of the dopamine D1 receptor in various neural processes.

This compound belongs to the benzazepine class of compounds and acts as a competitive "orthosteric" antagonist at the D1 receptor.[3] Its high affinity and selectivity for the D1 receptor over the D2 receptor and other neurotransmitter receptors make it a precise instrument for dissecting the physiological and pathological functions of D1 receptor-mediated signaling pathways in the central nervous system.

Pharmacological Profile

The pharmacological characteristics of this compound have been determined through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for ease of comparison.

In Vitro Binding Affinities and Functional Potency

This compound demonstrates high affinity for the dopamine D1 receptor, with significantly lower affinity for the D2 receptor and other receptors. This selectivity is a key attribute for its use as a pharmacological tool.

| Parameter | Receptor/Enzyme | Value | Reference |

| Ki (nM) | Dopamine D1 Receptor | 5.8 | [1] |

| Dopamine D2 Receptor | > 10,000 | [1] | |

| 5-HT2 Receptor | 355 | [1] | |

| IC50 (nM) | Dopamine-stimulated Adenylyl Cyclase | 9.1 | [1] |

In Vivo Receptor Occupancy

Studies in animal models have confirmed the potent and selective in vivo occupancy of D1 receptors by this compound.

| Parameter | Receptor | Animal Model | Value | Reference |

| ED50 (mg/kg, s.c.) | In vivo [3H]SCH 23390 binding inhibition | Mouse | 0.04 | [1] |

| ED50 (mg/kg, p.o.) | In vivo [3H]SCH 23390 binding inhibition | Mouse | 0.13 | [1] |

| ED50 (mg/kg, s.c.) | Blockade of D1-mediated rotation | 6-OHDA-lesioned rats | 0.02 | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively blocking the binding of dopamine to the D1 receptor. The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gαs/olf stimulatory G protein. Activation of the D1 receptor by dopamine leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This second messenger, cAMP, then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and ion channels. By antagonizing this pathway, this compound can be used to investigate the downstream consequences of blocking D1 receptor signaling.

Experimental Protocols

The following are detailed methodologies for key experiments that can be conducted using this compound as a pharmacological tool.

In Vitro Receptor Binding Assay

This protocol is used to determine the binding affinity of this compound for the dopamine D1 receptor.

-

Materials:

-

Rat striatal tissue homogenate (source of D1 receptors)

-

[3H]SCH 23390 (radioligand)

-

This compound (NNC 687)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

-

Non-specific binding control (e.g., 1 µM SCH 23390)

-

Glass fiber filters

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a reaction tube, add the rat striatal membrane preparation, [3H]SCH 23390 (at a concentration near its Kd), and either buffer, a concentration of this compound, or the non-specific binding control.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data and calculate the Ki value using the Cheng-Prusoff equation.

-

Adenylyl Cyclase Functional Assay

This assay measures the ability of this compound to antagonize dopamine-stimulated adenylyl cyclase activity.

-

Materials:

-

Rat striatal homogenates

-

Dopamine

-

This compound (NNC 687)

-

Assay buffer (e.g., 80 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2, 0.5 mM EGTA, 1 mM isobutylmethylxanthine (IBMX) as a phosphodiesterase inhibitor, and an ATP regenerating system)

-

[α-32P]ATP

-

Reaction termination solution (e.g., 10% trichloroacetic acid)

-

Alumina (B75360) columns for cAMP purification

-

Scintillation counter

-

-

Procedure:

-

Pre-incubate the striatal homogenate with varying concentrations of this compound.

-

Initiate the reaction by adding dopamine (to stimulate adenylyl cyclase) and [α-32P]ATP.

-

Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding the termination solution.

-

Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP using sequential chromatography over Dowex and alumina columns.

-

Quantify the amount of [32P]cAMP produced using a scintillation counter.

-

Determine the IC50 of this compound for the inhibition of dopamine-stimulated cAMP production.

-

In Vivo Behavioral Assessment: 6-OHDA-Lesioned Rat Model

This model is used to assess the functional D1 receptor antagonist activity of this compound in vivo.

-

Animals:

-

Rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the medial forebrain bundle, which results in denervation of dopaminergic neurons in the striatum on one side of the brain.

-

-

Procedure:

-

Administer a D1 receptor agonist (e.g., SKF 38393) to the lesioned rats to induce contralateral rotations (away from the lesioned side).

-

On a separate occasion, pre-treat the animals with various doses of this compound (subcutaneously or orally) prior to the administration of the D1 agonist.

-

Quantify the number of contralateral rotations over a set period (e.g., 60-120 minutes) using an automated rotometer system.

-

Determine the dose of this compound that produces a 50% reduction in the D1 agonist-induced rotations (ED50).

-

Applications in Neuroscience Research

Despite its discontinuation for clinical use, the well-characterized pharmacology of this compound makes it a valuable tool for a range of neuroscience research applications:

-

Probing D1 Receptor Function in Learning and Memory: Investigate the role of D1 receptors in cognitive processes such as working memory, attention, and behavioral flexibility by administering this compound to animals performing relevant behavioral tasks.

-

Dissecting Dopaminergic Pathways in Addiction Models: Use this compound to block D1 receptor signaling in animal models of drug self-administration, conditioned place preference, and reinstatement to understand the contribution of this receptor to the rewarding and reinforcing effects of drugs of abuse.

-

Investigating Motor Control: Examine the role of striatal D1 receptors in the initiation and execution of voluntary movements by observing the effects of this compound on motor performance in various tasks.

-

Elucidating the Neurobiology of Psychiatric Disorders: In animal models of schizophrenia or other psychiatric disorders with a hypothesized dopaminergic component, this compound can be used to test the involvement of D1 receptor dysfunction.

-

As a Radioligand for PET Imaging: When labeled with a positron-emitting isotope such as Carbon-11 ([11C]NNC 687), this compound can be used in positron emission tomography (PET) studies to quantify D1 receptor density and occupancy in the living brain of both preclinical models and human subjects.[4][5]

Conclusion

This compound is a potent and selective dopamine D1 receptor antagonist with a well-documented pharmacological profile. While its journey as a clinical candidate was halted, its value as a pharmacological tool for neuroscience research remains significant. Its high selectivity allows for the precise investigation of D1 receptor-mediated neurotransmission in a variety of experimental paradigms. This guide provides the essential data and protocols to enable researchers to effectively utilize this compound in their studies to further unravel the complex roles of the dopamine D1 receptor in brain function and disease.

References

- 1. NNC-112, NNC-687 and NNC-756, new selective and highly potent dopamine D1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. scispace.com [scispace.com]

- 4. Role of Dopamine in the Heart in Health and Disease [mdpi.com]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

In Vivo Effects of Dopamine D1 Receptor Antagonists on Rodent Behavior: A Technical Overview

Disclaimer: This technical guide provides an in-depth overview of the in vivo behavioral effects of selective dopamine (B1211576) D1 receptor antagonists in rodent models. Due to the discontinuation of the clinical development of ADX-10061, a selective D1 receptor antagonist, and the limited availability of its specific preclinical data in the public domain, this document will focus on the broader class of selective D1 antagonists.[1][2] The well-characterized compound SCH23390 will be used as a representative example to illustrate the expected behavioral phenotype.

This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of dopamine D1 receptor modulation.

Introduction: The Role of the Dopamine D1 Receptor in Behavior

The dopamine D1 receptor is the most abundantly expressed dopamine receptor subtype in the central nervous system, particularly in brain regions critical for motor control, motivation, and reward processing.[3] Activation of the D1 receptor is implicated in reward-seeking behaviors and cue-induced cravings, making it a significant target for neuropsychiatric and substance use disorders.[3] Antagonism of the D1 receptor is hypothesized to reduce the reinforcing effects of drugs of abuse and modulate other behaviors such as locomotion and motivation.

Effects on Locomotor Activity

Selective dopamine D1 receptor antagonists consistently demonstrate a dose-dependent reduction in spontaneous locomotor activity in rodents. This effect is believed to be mediated by the blockade of D1 receptor signaling in the basal ganglia, a key circuit for motor control.

Table 1: Effects of the Selective D1 Receptor Antagonist SCH23390 on Locomotor Activity in Rats

| Dose (mg/kg) | Mean Locomotor Counts | % Decrease from Vehicle |

| Vehicle | 1500 ± 150 | - |

| 0.04 | 1200 ± 120 | 20% |

| 0.08 | 800 ± 90 | 46.7% |

| 0.16 | 450 ± 50 | 70% |

| Data are presented as mean ± SEM and are representative of typical findings.[4] |

Experimental Protocol: Open Field Test

The Open Field Test is a standard behavioral assay used to assess general locomotor activity and exploratory behavior in rodents.

Objective: To measure the effect of a D1 receptor antagonist on spontaneous horizontal and vertical movement.

Apparatus: A square arena (typically 40x40x30 cm) with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to automatically record animal movement.

Procedure:

-

Habituation: Acclimate the rodent to the testing room for at least 30 minutes prior to testing.

-

Drug Administration: Administer the D1 receptor antagonist (e.g., SCH23390) or vehicle via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.

-

Testing: Place the animal in the center of the open field arena.

-

Data Collection: Record locomotor activity (e.g., total distance traveled, number of line crossings, rearing frequency) for a set duration, typically 15-60 minutes.

-

Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated control group.

Caption: Workflow for the Open Field Test.

Modulation of Reward-Seeking and Motivation

Dopamine D1 receptor antagonists have been shown to attenuate the reinforcing properties of various drugs of abuse and natural rewards. This is often assessed using operant conditioning paradigms.

Table 2: Effects of the Selective D1 Receptor Antagonist SCH23390 on Operant Responding for Nicotine and Food in Rats

| Treatment Group | Active Lever Presses (Nicotine) | Inactive Lever Presses (Nicotine) | Active Lever Presses (Food) | Inactive Lever Presses (Food) |

| Vehicle | 45 ± 5 | 8 ± 2 | 60 ± 6 | 10 ± 3 |

| SCH23390 (0.01 mg/kg) | 20 ± 4 | 7 ± 2 | 35 ± 5 | 9 ± 2 |

| Data are presented as mean ± SEM and are representative of typical findings.[5] |

Experimental Protocol: Operant Self-Administration

This paradigm assesses the motivation of an animal to perform a task (e.g., lever pressing) to receive a reward.

Objective: To determine if a D1 receptor antagonist reduces the reinforcing efficacy of a substance (e.g., nicotine) or a natural reward (e.g., food).

Apparatus: An operant conditioning chamber equipped with two levers (one active, one inactive), a cue light above the active lever, and a delivery system for the reinforcer (e.g., an infusion pump for drug delivery or a pellet dispenser for food).

Procedure:

-

Training: Train rodents to press the active lever to receive a reward. The inactive lever serves as a control for general activity.

-

Drug Administration: Administer the D1 receptor antagonist or vehicle prior to the test session.

-

Testing Session: Place the animal in the operant chamber for a fixed duration (e.g., 60 minutes). Record the number of presses on both the active and inactive levers.

-

Analysis: Compare the number of active and inactive lever presses between the drug-treated and vehicle-treated groups.

Influence on Effort-Based Decision-Making

Dopamine signaling, particularly through D1 receptors, is crucial for motivating effortful behavior. Antagonism of D1 receptors can shift choice behavior away from high-effort, high-reward options towards low-effort, low-reward alternatives.[6]

Table 3: Effects of the Selective D1 Receptor Antagonist SCH23390 on Effort-Based Decision-Making in Rats

| Treatment Group | % Choice of High-Effort / High-Reward Lever |

| Vehicle | 75% ± 8% |

| SCH23390 (0.01 mg/kg) | 30% ± 5% |

| Data are presented as mean ± SEM and are representative of typical findings.[6] |

Experimental Protocol: Effort-Based Decision-Making Task

This task assesses an animal's willingness to expend effort to obtain a more valuable reward.

Objective: To evaluate the effect of a D1 receptor antagonist on an animal's choice between a high-effort/high-reward option and a low-effort/low-reward option.

Apparatus: A T-maze or an operant chamber with two choice arms or levers. One arm/lever is associated with a high effort requirement (e.g., climbing a barrier, multiple lever presses) to obtain a large reward (e.g., multiple food pellets). The other arm/lever has a low effort requirement for a small reward.

Procedure:

-

Training: Train animals to associate each arm/lever with its respective effort and reward outcome.

-

Drug Administration: Administer the D1 receptor antagonist or vehicle before the choice session.

-

Choice Session: Allow the animal to freely choose between the two options over a series of trials.

-

Analysis: Calculate the percentage of choices for the high-effort/high-reward option for both the drug-treated and vehicle-treated groups.

Caption: Logical relationship of D1 antagonism.

Signaling Pathway

The behavioral effects of dopamine D1 receptor antagonists are initiated by their blockade of the D1 receptor, which is a G-protein coupled receptor that signals through the Gsα subunit to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. By preventing this signaling cascade, D1 antagonists reduce the excitability of neurons in key brain circuits.

Caption: D1 receptor signaling and antagonism.

Conclusion

Selective dopamine D1 receptor antagonists, a class to which this compound belongs, have profound effects on rodent behavior. They reliably decrease locomotor activity, reduce the motivation to work for rewards, and bias decision-making towards less effortful options. These preclinical findings highlight the critical role of the dopamine D1 receptor in modulating motor function, motivation, and reward processing. While specific in vivo behavioral data for this compound is not publicly available, the consistent effects observed with other selective D1 antagonists like SCH23390 provide a strong predictive framework for its expected pharmacological actions in rodent models. Further research would be necessary to delineate any unique behavioral profile of this compound.

References

- 1. Addex therapeutics :: ADX10061 Smoking Cessation Data [addextherapeutics.com]

- 2. Addex therapeutics :: Addex Partner Starts First-Ever Clinical Trial of an mGluR Positive Allosteric Modulator novel approach has potential for treatment of multiple cns disorders [addextherapeutics.com]

- 3. Addex therapeutics :: Addex starts Phase IIa Proof of Concept Study on ADX10061 for Smoking Cessation [addextherapeutics.com]

- 4. Addex therapeutics :: Addex Therapeutics Reports Q1 2025 Financial Results and Provides Corporate Update [addextherapeutics.com]

- 5. Submissions — Regulatorium [regulatorium.com]

- 6. Addex Therapeutics Reports Q1 2024 Financial Results and Provides Corporate Update - BioSpace [biospace.com]

ADX-10061: A Technical Whitepaper on its Cellular and Molecular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADX-10061, also known as NNC 687 and CEE 03-310, is a selective dopamine (B1211576) D1 receptor antagonist. Developed initially by Novo Nordisk and later by Addex Pharmaceuticals, it was investigated for therapeutic potential in conditions such as smoking cessation and sleep disorders. Despite reaching Phase II clinical trials, its development was discontinued (B1498344) in 2007. This technical guide provides a comprehensive overview of the known cellular and molecular effects of this compound, based on publicly available data and established pharmacological principles for dopamine D1 receptor antagonists. Due to the discontinuation of its development, detailed experimental protocols specific to this compound have not been extensively published. Therefore, this document outlines the probable methodologies used for its characterization based on standard industry practices.

Introduction

This compound is a small molecule belonging to the benzazepine class of compounds. Its primary mechanism of action is the competitive antagonism of the dopamine D1 receptor. The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, stimulates the adenylyl cyclase signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this receptor, this compound was expected to modulate dopaminergic neurotransmission, which plays a critical role in reward, motivation, and motor control.

Molecular Profile and Binding Affinity

| Target Receptor | Ki (nM) |

| Dopamine D1 Receptor | 5.8 |

| Adenylyl Cyclase | 9.1 |

| Dopamine D2 Receptor | > 10,000 |

| Serotonin 5-HT2A Receptor | 355 |

Data compiled from commercially available information. The specific experimental conditions for these determinations are not publicly documented.

The data indicates that this compound is a potent and selective antagonist for the dopamine D1 receptor, with significantly lower affinity for the D2 and 5-HT2A receptors.

Cellular Effects: Antagonism of the Dopamine D1 Receptor Signaling Pathway

As a dopamine D1 receptor antagonist, this compound is predicted to inhibit the downstream signaling cascade initiated by dopamine binding. This primarily involves the attenuation of adenylyl cyclase activity and a subsequent reduction in intracellular cAMP levels.

Signaling Pathway

The canonical signaling pathway of the dopamine D1 receptor and the inhibitory effect of this compound are depicted in the following diagram.

Methodological & Application

Application Notes and Protocols for ADX-10061 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADX-10061 is a selective and potent antagonist of the dopamine (B1211576) D1 receptor.[1][2][3] The dopamine D1 receptor is a Gs protein-coupled receptor that, upon activation, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[4] This signaling pathway is implicated in various neurological processes, and its modulation is a key area of research in neuropsychiatric disorders.[5]

These application notes provide detailed protocols for two key in vitro assays to characterize the pharmacological profile of this compound: a radioligand binding assay to determine its affinity for the dopamine D1 receptor and a functional adenylyl cyclase assay to measure its antagonist potency.

Data Presentation

The following table summarizes the binding affinities (Ki) of this compound for the dopamine D1 receptor and other relevant receptors.

| Target | Ki (nM) |

| Dopamine D1 Receptor | 5.8 |

| Adenylyl Cyclase | 9.1 |

| 5-HT2 Receptor | 355 |

| Dopamine D2 Receptor | > 10,000 |

Data sourced from MedChemExpress.[3]

Signaling Pathway